molecular formula C25H22FN7O3 B2517707 EGFR-HER2 Ex20Ins inhibitor 1a

EGFR-HER2 Ex20Ins inhibitor 1a

Cat. No.: B2517707
M. Wt: 487.5 g/mol
InChI Key: IFRXGTCPIGRGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JBJ-03-142-02 is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It is particularly effective against wild-type and mutated receptors, including those with exon 20 insertion mutations. This compound has shown significant antiproliferative activity, making it a promising candidate for the study and treatment of non-small cell lung cancer (NSCLC) .

Mechanism of Action

Target of Action

JBJ-03-142-02, also known as EGFR-HER2 Ex20Ins inhibitor 1a, is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (human epidermal growth factor receptor; HER2) . These receptors are primary targets of this compound. EGFR and HER2 are receptor tyrosine kinases that play crucial roles in cell proliferation and survival .

Mode of Action

JBJ-03-142-02 inhibits both wild type and tumorigenic mutated receptors, specifically those with an exon 20 insertion (Ex20Ins) . The compound binds to these receptors, blocking their activation and subsequent signal transduction . This inhibition disrupts the normal function of these receptors, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of EGFR and HER2 by JBJ-03-142-02 affects several biochemical pathways. These receptors are involved in multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell growth, survival, and differentiation . By inhibiting EGFR and HER2, JBJ-03-142-02 disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound is soluble to 50 mm in dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of EGFR and HER2 by JBJ-03-142-02 has antiproliferative effects in vitro . Specifically, it has been shown to inhibit the proliferation of Ba/F3 cells expressing wild type EGFR, EGFR with Ex20Ins mutation, wild type HER2, and HER2 with Ex20Ins mutation . It also inhibits other common EGFR mutants and has antiproliferative effects in patient-derived lung cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JBJ-03-142-02 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of JBJ-03-142-02 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

JBJ-03-142-02 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

JBJ-03-142-02 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of EGFR and HER2.

    Biology: It is used to investigate the role of EGFR and HER2 in cell signaling and proliferation.

    Medicine: It is being studied as a potential therapeutic agent for the treatment of NSCLC and other cancers.

    Industry: It is used in the development of new drugs and therapeutic strategies

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JBJ-03-142-02

JBJ-03-142-02 is unique in its ability to inhibit both EGFR and HER2, including receptors with exon 20 insertion mutations. This makes it a valuable tool for studying and treating cancers that are resistant to other inhibitors .

Properties

IUPAC Name

(4-fluorophenyl)methyl N-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-N-[3-(prop-2-enoylamino)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN7O3/c1-3-23(34)29-19-5-4-6-21(13-19)33(25(35)36-16-17-7-9-18(26)10-8-17)22-11-12-27-24(31-22)30-20-14-28-32(2)15-20/h3-15H,1,16H2,2H3,(H,29,34)(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXGTCPIGRGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N(C3=CC=CC(=C3)NC(=O)C=C)C(=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.